molecular formula C8H8F3NO B2808906 (2-Amino-3-(trifluoromethyl)phenyl)methanol CAS No. 55414-60-3

(2-Amino-3-(trifluoromethyl)phenyl)methanol

Cat. No.: B2808906
CAS No.: 55414-60-3
M. Wt: 191.153
InChI Key: CWGBRMAKZVNLDT-UHFFFAOYSA-N
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Description

(2-Amino-3-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-(trifluoromethyl)phenyl)methanol typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the addition of the amino and hydroxyl groups. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by nitration, reduction, and hydroxylation steps. The reaction conditions often require the use of strong acids, reducing agents, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis. The choice of solvents, temperature control, and purification steps are critical to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones, while reduction can produce trifluoromethyl-substituted amines.

Scientific Research Applications

(2-Amino-3-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Amino-3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4-(trifluoromethyl)phenyl)methanol
  • (2-Amino-3-(difluoromethyl)phenyl)methanol
  • (2-Amino-3-(trifluoromethyl)phenyl)ethanol

Uniqueness

(2-Amino-3-(trifluoromethyl)phenyl)methanol is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-amino-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3,13H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGBRMAKZVNLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55414-60-3
Record name [2-amino-3-(trifluoromethyl)phenyl]methanol
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